molecular formula C22H20N2OS B188649 N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N'-(phenylmethyl)urea CAS No. 74797-28-7

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N'-(phenylmethyl)urea

Cat. No. B188649
CAS RN: 74797-28-7
M. Wt: 360.5 g/mol
InChI Key: UOTAKPNQGXSUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N'-(phenylmethyl)urea, commonly known as DBTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBTU belongs to the class of dibenzothiepin derivatives, which are known for their antidepressant and anxiolytic properties.

Mechanism Of Action

The exact mechanism of action of DBTU is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. DBTU has been shown to increase the levels of these neurotransmitters in the brain, leading to its antidepressant and anxiolytic effects.

Biochemical And Physiological Effects

DBTU has been shown to have several biochemical and physiological effects in animal studies. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, DBTU has been shown to increase the levels of antioxidant enzymes, which could be beneficial in reducing oxidative stress in the brain.

Advantages And Limitations For Lab Experiments

DBTU has several advantages as a research tool in the laboratory. It is relatively easy to synthesize and has high purity, making it suitable for use in various assays. Additionally, its potent antidepressant and anxiolytic effects make it a valuable tool for studying the mechanisms underlying mood disorders. However, DBTU has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on DBTU. One area of interest is the potential use of DBTU in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is a need for further studies to fully understand the mechanism of action of DBTU and its potential side effects. Finally, there is a need for clinical trials to evaluate the safety and efficacy of DBTU in humans.

Synthesis Methods

DBTU can be synthesized through a multi-step process involving the reaction of dibenzothiepin with phenylmethyl isocyanate. The resulting compound is then treated with hydrochloric acid and urea to yield DBTU. The synthesis method has been optimized to achieve high yields and purity of DBTU.

Scientific Research Applications

DBTU has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess potent antidepressant and anxiolytic effects, making it a promising candidate for the treatment of mood disorders. Additionally, DBTU has been shown to have anti-inflammatory and anti-tumor properties, which could be useful in the treatment of various diseases.

properties

CAS RN

74797-28-7

Product Name

N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-N'-(phenylmethyl)urea

Molecular Formula

C22H20N2OS

Molecular Weight

360.5 g/mol

IUPAC Name

1-benzyl-3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)urea

InChI

InChI=1S/C22H20N2OS/c25-22(23-14-16-8-2-1-3-9-16)24-21-18-11-5-4-10-17(18)15-26-20-13-7-6-12-19(20)21/h1-13,21H,14-15H2,(H2,23,24,25)

InChI Key

UOTAKPNQGXSUSO-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)NCC4=CC=CC=C4

Canonical SMILES

C1C2=CC=CC=C2C(C3=CC=CC=C3S1)NC(=O)NCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.